molecular formula C14H14N2O2 B2719930 Benzyl N-(6-methylpyridin-2-YL)carbamate CAS No. 175393-01-8

Benzyl N-(6-methylpyridin-2-YL)carbamate

Cat. No.: B2719930
CAS No.: 175393-01-8
M. Wt: 242.278
InChI Key: IVSCXUMJWWUCLI-UHFFFAOYSA-N
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Description

Carbamic acid, (6-methyl-2-pyridinyl)-, phenylmethyl ester is a chemical compound with a complex structure that includes a pyridine ring substituted with a methyl group and a phenylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (6-methyl-2-pyridinyl)-, phenylmethyl ester typically involves the reaction of 6-methyl-2-pyridinol with phenylmethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

6-methyl-2-pyridinol+phenylmethyl chloroformatecarbamic acid, (6-methyl-2-pyridinyl)-, phenylmethyl ester\text{6-methyl-2-pyridinol} + \text{phenylmethyl chloroformate} \rightarrow \text{carbamic acid, (6-methyl-2-pyridinyl)-, phenylmethyl ester} 6-methyl-2-pyridinol+phenylmethyl chloroformate→carbamic acid, (6-methyl-2-pyridinyl)-, phenylmethyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production process while maintaining the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (6-methyl-2-pyridinyl)-, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, (6-methyl-2-pyridinyl)-, phenylmethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of carbamic acid, (6-methyl-2-pyridinyl)-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed to release the active pyridine derivative, which can then interact with its target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-(6-methyl-2-pyridinyl)-, ethyl ester
  • Carbamic acid, (6-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, (6-methyl-2-pyridinyl)-, phenylmethyl ester is unique due to its specific ester group, which can influence its reactivity and interaction with biological targets. Compared to its similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications.

Properties

IUPAC Name

benzyl N-(6-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-11-6-5-9-13(15-11)16-14(17)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSCXUMJWWUCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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